2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile
Description
Systematic IUPAC Nomenclature and CAS Registry
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming heterocyclic compounds containing both imidazole and nitrile functionalities. According to official registry data, the compound is designated as 2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile, with the Chemical Abstracts Service registry number 1193390-38-3. The molecular formula is established as C6H5F2N3 with a precise molecular weight of 157.12 daltons, reflecting the presence of six carbon atoms, five hydrogen atoms, two fluorine atoms, and three nitrogen atoms. The compound exhibits a density of 1.3±0.1 grams per cubic centimeter and demonstrates a boiling point of 276.4±40.0 degrees Celsius at 760 millimeters of mercury pressure.
The structural identifier codes provide comprehensive characterization of the molecular architecture. The International Chemical Identifier code is documented as InChI=1S/C6H5F2N3/c7-6(8)11-4-3-10-5(11)1-2-9/h3-4,6H,1H2, while the corresponding International Chemical Identifier Key is recorded as PVARDTHPGOARRX-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is expressed as c1cn(c(n1)CC#N)C(F)F, which encodes the complete connectivity pattern of the molecule. These standardized identifiers ensure unambiguous communication of structural information across various chemical databases and research platforms.
Table 1: Fundamental Chemical Properties of 2-[1-(Difluoromethyl)-1H-imidazol-2-yl]acetonitrile
The nomenclature system for this compound reflects the hierarchical priority rules established by the International Union of Pure and Applied Chemistry for heterocyclic systems. The imidazole ring serves as the primary heterocyclic framework, with the difluoromethyl group attached to the nitrogen atom at position 1 of the imidazole ring. The acetonitrile moiety is connected to position 2 of the imidazole ring, following the systematic numbering convention that prioritizes heteroatoms in the ring system. This naming approach ensures consistency with broader chemical nomenclature principles while maintaining clarity regarding the specific substitution pattern.
Structural Isomerism and Tautomeric Forms
The structural framework of 2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile exhibits several important isomeric considerations that influence both its chemical behavior and biological activity. Imidazole-containing compounds are particularly notable for their ability to exist in multiple tautomeric forms due to the presence of two nitrogen atoms in the five-membered ring system. The fundamental imidazole structure can exist in two equivalent tautomeric forms because the hydrogen atom can be bound to either nitrogen atom, creating a dynamic equilibrium between these forms. However, in the specific case of 2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile, the presence of the difluoromethyl substituent on the nitrogen atom at position 1 prevents this typical tautomeric interconversion.
The compound demonstrates structural relationships with several closely related imidazole-acetonitrile derivatives that illustrate the importance of substitution patterns in determining molecular properties. Comparative analysis reveals that 2-(1H-imidazol-2-yl)acetonitrile, which lacks the difluoromethyl substituent, maintains the ability to undergo tautomeric interconversion. Similarly, 2-(1H-imidazol-5-yl)acetonitrile represents a positional isomer where the acetonitrile group is attached to position 5 rather than position 2 of the imidazole ring. These structural variations demonstrate how subtle changes in substitution patterns can significantly influence the chemical and biological properties of imidazole-based compounds.
The introduction of fluorine atoms through the difluoromethyl group creates additional structural considerations related to conformational preferences and electronic effects. Fluorine substitution typically enhances metabolic stability and can modulate the lipophilicity and binding affinity of pharmaceutical compounds. The difluoromethyl group in this compound adopts a specific spatial orientation relative to the imidazole ring system, which influences both its chemical reactivity and potential biological interactions. Nuclear magnetic resonance studies of related imidazole compounds have demonstrated that the chemical environment of the imidazole protons is highly sensitive to substitution patterns and tautomeric states.
Table 2: Structural Comparison of Related Imidazole-Acetonitrile Compounds
| Compound | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 2-[1-(Difluoromethyl)-1H-imidazol-2-yl]acetonitrile | 1193390-38-3 | C6H5F2N3 | Difluoromethyl at N1, acetonitrile at C2 |
| 2-(1H-imidazol-2-yl)acetonitrile | 23184-45-4 | C5H5N3 | Unsubstituted imidazole, acetonitrile at C2 |
| 2-(1H-imidazol-5-yl)acetonitrile | 18502-05-1 | C5H5N3 | Unsubstituted imidazole, acetonitrile at C5 |
| 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-acetonitrile | 1251923-15-5 | C7H6F3N3 | Trifluoroethyl at N1, acetonitrile at C2 |
Historical Development of Imidazole-Acetonitrile Hybrid Nomenclature
The nomenclature conventions for imidazole-acetonitrile hybrid compounds have evolved significantly since the initial development of systematic heterocyclic nomenclature principles. The historical foundation for imidazole nomenclature traces back to 1887 when the German chemist Arthur Rudolf Hantzsch coined the term "imidazole". This naming convention established the framework for describing five-membered heterocyclic compounds containing two nitrogen atoms in a 1,3-relationship. The systematic approach developed by Hantzsch provided the foundation for modern International Union of Pure and Applied Chemistry nomenclature rules that govern the naming of complex heterocyclic systems.
The integration of nitrile nomenclature with heterocyclic systems followed established principles for naming organic compounds containing the cyano functional group. According to systematic nomenclature rules, nitriles can be named using either the suffix "nitrile" or the prefix "cyano" depending on the priority of functional groups present in the molecule. When the nitrile group is the highest priority functional group, it receives the suffix designation, but when attached to heterocyclic systems like imidazole, the nomenclature must carefully balance the naming conventions for both the heterocycle and the nitrile functionality.
The development of nomenclature for fluorine-containing substituents has required additional consideration of the unique properties imparted by fluorine atoms. The difluoromethyl group represents a specific type of fluorinated substituent that has gained prominence in medicinal chemistry due to its favorable pharmacological properties. The systematic naming of such groups follows established conventions for halogenated substituents while recognizing the special significance of fluorine in pharmaceutical applications. Historical documents on heterocyclic chemistry demonstrate the evolution of naming conventions from simple trivial names to the comprehensive systematic approach used today.
The complexity of naming imidazole-acetonitrile hybrids reflects the broader challenge of developing nomenclature systems that can accommodate the increasing structural diversity of synthetic organic compounds. Early nomenclature systems relied heavily on trivial names that provided little structural information, but modern systematic approaches ensure that compound names convey precise structural details. The International Union of Pure and Applied Chemistry system for heterocyclic compounds prioritizes the heterocyclic ring system while providing clear guidelines for naming substituents and functional groups attached to the ring framework.
Contemporary nomenclature practices for compounds like 2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile exemplify the sophisticated naming conventions that have emerged to handle complex multifunctional molecules. The systematic name clearly indicates the imidazole core structure, specifies the position and nature of the difluoromethyl substituent, and identifies the location and character of the acetonitrile group. This comprehensive naming approach ensures that the complete molecular structure can be deduced from the systematic name alone, representing a significant advancement over historical naming practices that relied on arbitrary trivial designations.
Properties
IUPAC Name |
2-[1-(difluoromethyl)imidazol-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3/c7-6(8)11-4-3-10-5(11)1-2-9/h3-4,6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVARDTHPGOARRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CC#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of imidazole derivatives using difluoromethylation reagents . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-imidazole derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .
Scientific Research Applications
Chemistry
- Building Block for Synthesis: 2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile serves as a crucial building block in the synthesis of more complex molecules. Its unique functional groups facilitate the creation of a variety of derivatives that may possess novel properties.
- Reagent in Chemical Reactions: The compound is utilized as a reagent in diverse chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for developing new materials and pharmaceuticals.
Biology
- Proteomics Research: This compound is employed in proteomics to study protein interactions and functions. Its ability to interact with specific molecular targets allows researchers to explore biochemical pathways and mechanisms at a molecular level.
- Potential Therapeutic Applications: Preliminary studies suggest that derivatives of this compound may exhibit biological activity relevant to drug discovery, particularly in targeting enzymes or receptors involved in disease processes.
Industrial Applications
- Specialty Chemicals Production: In the chemical industry, 2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile is used in the production of specialty chemicals that require specific properties imparted by the difluoromethyl and acetonitrile groups.
Case Studies and Research Findings
Research has indicated that compounds similar to 2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile have been studied for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth. For instance, studies have shown that modifications on the imidazole ring can lead to increased potency against certain cancer cell lines.
Additionally, investigations into its use as a ligand in coordination chemistry have demonstrated promising results in forming stable complexes with transition metals, which could be beneficial for catalysis applications.
Mechanism of Action
The mechanism of action of 2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity, favoring nucleophilic substitution reactions .
- Aromatic extensions (e.g., benzo-fused imidazoles) improve thermal stability and binding affinity in supramolecular systems .
- Alkyl substituents (e.g., methyl) modulate solubility and steric hindrance .
Physical Properties
Biological Activity
2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile, a compound with the molecular formula C6H5F2N3 and a molecular weight of 157.12 g/mol, has garnered attention for its potential biological activities. Its unique structure, featuring both difluoromethyl and acetonitrile groups, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through difluoromethylation of imidazole derivatives using specialized reagents. This synthetic route is crucial for producing high-purity compounds for biological testing. The difluoromethyl group enhances the compound's stability and reactivity, which are vital for its biological interactions.
The mechanism of action of 2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile involves its interaction with specific molecular targets, particularly enzymes and receptors. The difluoromethyl group is known to enhance binding affinity to these targets, potentially leading to modulation of their activity. This property is particularly relevant in the context of enzyme inhibition, where the compound may act as a competitive or non-competitive inhibitor .
Proteomics Applications
The compound has been employed in proteomics research to study protein interactions and functions. Its unique chemical properties allow it to serve as a valuable reagent in various biochemical assays, facilitating the exploration of protein dynamics and cellular processes.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- HDAC Inhibition : A study demonstrated that difluoromethyl-1,3,4-oxadiazoles exhibit potent HDAC6 inhibition with an IC50 value of 0.531 μM. This suggests that similar mechanisms may be applicable to 2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile .
- Anti-inflammatory Activity : Research on related imidazole derivatives has shown promising anti-inflammatory effects, indicating that modifications to the imidazole ring can enhance biological activity .
Comparative Analysis
A comparative analysis of 2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile with similar compounds reveals its unique position due to the combination of difluoromethyl and acetonitrile groups:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 1-(Difluoromethyl)-1H-imidazole | Difluoromethyl group | Moderate HDAC inhibition |
| 2-(Difluoromethyl)-1H-imidazole | Difluoromethyl at different position | Anticancer properties |
| 2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile | Difluoromethyl + acetonitrile | Potential HDAC inhibition |
Q & A
Q. What is the role of 2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile in synthesizing heterocyclic compounds?
This compound serves as a versatile precursor for constructing fused imidazole derivatives. For example, it reacts with bis-aldehydes under reflux conditions in ethanol using piperidine as a catalyst to form bis(benzoimidazo[1,2-a]pyridines) . The nitrile group facilitates nucleophilic additions or cyclization reactions, enabling access to complex heterocyclic scaffolds. Key synthetic protocols include optimizing molar ratios (e.g., 1:2 for aldehyde:acetonitrile derivatives) and reaction times (2–5 hours) .
Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?
Reaction optimization involves solvent selection, catalyst use, and temperature control. Ethanol is commonly employed due to its polarity and boiling point (~78°C), which supports reflux conditions. Piperidine (2 mmol) acts as a base to deprotonate intermediates and accelerate Knoevenagel condensations . For instance, compound 18 was synthesized in 91% yield by refluxing 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with bis-aldehyde in ethanol for 2 hours .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- NMR spectroscopy : and NMR (e.g., DMSO-d6 solvent) identify aromatic protons (δ 7.06–8.06 ppm) and nitrile carbons (δ ~116 ppm) .
- IR spectroscopy : Absorbance at ~2198 cm confirms the C≡N stretch .
- Mass spectrometry : High-resolution MS (e.g., m/z 802 [M) validates molecular weights .
Advanced Research Questions
Q. How can DFT studies enhance understanding of this compound’s reactivity?
Density Functional Theory (DFT) calculations predict electronic properties, such as HOMO-LUMO gaps, and guide synthetic routes. For analogous imidazole-acetonitrile derivatives, DFT has been used to analyze charge distribution and transition states in cyclization reactions, aiding in the design of regioselective pathways . Researchers should compare computational results with experimental data (e.g., NMR chemical shifts) to validate models .
Q. What challenges arise in purifying derivatives of this compound, and how are they resolved?
Purification challenges include isolating polar intermediates and removing byproducts. High-Performance Liquid Chromatography (HPLC) with trifluoroacetic acid/acetonitrile (4:1) solvent systems is effective for separating nitrile-containing compounds . For example, FAPI-28 (a related imidazole derivative) was purified via HPLC, achieving 70% yield after solvent removal and ether precipitation .
Q. How can researchers resolve contradictions in reaction yields reported across studies?
Yield discrepancies often stem from variations in catalysts, solvent purity, or reaction scales. For instance, using piperidine versus weaker bases (e.g., KCO) may alter reaction kinetics. Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagent grades) are recommended. Cross-referencing experimental details from protocols like those in and can identify critical variables.
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
The difluoromethyl group enhances electrophilicity at the imidazole ring, facilitating nucleophilic attacks. Mechanistic studies on analogous compounds suggest that the nitrile group stabilizes intermediates through resonance, enabling C–C bond formation with aldehydes or ketones . Kinetic studies (e.g., monitoring via NMR) can elucidate rate-determining steps in such reactions.
Methodological Recommendations
- Synthetic protocols : Prioritize ethanol/piperidine systems for Knoevenagel condensations .
- Purification : Use HPLC with acidic acetonitrile gradients for high-purity isolates .
- Computational tools : Apply DFT to predict regioselectivity in cyclization reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
